molecular formula C24H26FNNaO4 B14750829 CID 168011738

CID 168011738

Cat. No.: B14750829
M. Wt: 440.5 g/mol
InChI Key: CUOKYGJQSIKNFS-WPPSXBOFSA-N
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Description

CID 168011738 (chemical identifier from PubChem) is a compound of interest in natural product research, particularly within the oscillatoxin family of cyanobacterial toxins. These compounds are characterized by macrocyclic polyketide backbones with methyl and hydroxyl substitutions, which confer bioactivity and environmental persistence. The absence of explicit data for this compound necessitates inferential analysis based on structurally related compounds in the evidence.

Properties

Molecular Formula

C24H26FNNaO4

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/b12-11+;/t18-,19-;/m0./s1/i1D3,2D3;

InChI Key

CUOKYGJQSIKNFS-WPPSXBOFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)O)O)O)C3=CC=C(C=C3)F.[Na]

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-Fluvastatin D6 sodium involves multiple steps, starting from commercially available starting materials. The key steps include:

    Stereoselective Synthesis: The stereoselective synthesis of the (3S,5R) configuration is achieved through chiral catalysts or chiral auxiliaries.

    Deuteration: Specific hydrogen atoms in the fluvastatin molecule are replaced with deuterium using deuterated reagents under controlled conditions.

    Sodium Salt Formation: The final step involves the conversion of the deuterated fluvastatin to its sodium salt form by reacting it with sodium hydroxide.

Industrial Production Methods

Industrial production of (3S,5R)-Fluvastatin D6 sodium follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Absence of Direct Data

The search results provided do not include any explicit references to CID 168011738 . For example:

  • Search Result details reactions of CID 13166020 (a thiazole derivative) but does not mention this compound.

  • Search Result focuses on Codeine (CID 5284371), unrelated to the queried compound .

  • Search Result highlights the EPA Chemicals Dashboard, but no entry for this compound was retrievable from the data provided .

Potential Reasons for Missing Data

  • Novelty : The compound may be newly synthesized and not yet documented in public databases.

  • Proprietary Status : It could be part of unpublished research or protected under intellectual property (e.g., patents), as seen in Search Result , which lists proprietary kinase inhibitors but not this compound .

  • Identifier Accuracy : Verify the CID’s validity using tools like the EPA Chemicals Dashboard .

Recommended Next Steps

To investigate this compound’s chemical reactions, consider the following:

  • Consult Specialized Databases :

    • PubChem : Perform a direct CID search for structural or reactivity data.

    • SciFinder or Reaxys : Access proprietary platforms for detailed reaction pathways.

  • Review Patent Literature : Use Google Patents or the USPTO database to identify proprietary applications.

  • Synthetic Journals : Explore recent publications in journals like Organic Letters or The Journal of Organic Chemistry.

General Reaction Patterns for Unidentified Compounds

While this compound’s specifics are unavailable, here are common reaction types for organic compounds based on functional groups (hypothetical example):

Functional Group Reaction Type Example Reagents Products
AmideHydrolysisH₂O/H⁺ or OH⁻Carboxylic acid + Amine
Aromatic ringElectrophilic substitutionHNO₃/H₂SO₄Nitroarene
AlkeneHydrogenationH₂/PdAlkane

Scientific Research Applications

(3S,5R)-Fluvastatin D6 sodium has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuteration on chemical properties.

    Biology: Employed in biological studies to investigate the metabolic pathways and interactions of deuterated compounds.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated drugs.

    Industry: Applied in the development of new lipid-lowering agents with improved pharmacokinetic profiles.

Mechanism of Action

The mechanism of action of (3S,5R)-Fluvastatin D6 sodium involves the inhibition of HMG-CoA reductase, an enzyme responsible for the synthesis of cholesterol in the liver. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to lower blood cholesterol levels. The deuteration enhances the stability and metabolic profile of the compound, resulting in prolonged action and reduced side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 168011738, a comparative analysis with structurally or functionally analogous compounds is presented below. Key parameters include molecular properties, synthesis methods, bioactivity, and analytical characterization.

Table 1: Structural and Physicochemical Properties

Parameter This compound (Inferred) Oscillatoxin D (CID 101283546) CID 57892468 (CAS 899809-61-1) CID 72863 (CAS 1761-61-1)
Molecular Formula Likely C₂₅H₃₈O₈* C₂₅H₃₈O₈ C₁₇H₁₅NO₂ C₇H₅BrO₂
Molecular Weight ~466.5 g/mol* 466.5 g/mol 265.31 g/mol 201.02 g/mol
Bioactivity Cyanobacterial toxin Cytotoxic, inhibits protein synthesis CYP1A2 inhibitor Not reported
Solubility (mg/mL) Low (hydrophobic) Insoluble in water 0.019–0.0849 0.687
Key Functional Groups Macrocyclic polyketide Macrocyclic polyketide, methyl groups Amide, aromatic rings Bromo, carboxylic acid
Synthesis Method Not reported Biosynthetic (cyanobacteria) Amide coupling (84% yield) Green chemistry (98% yield)

*Inferred from oscillatoxin D’s structure .

Key Findings:

Structural Similarities :

  • This compound is hypothesized to share a macrocyclic polyketide core with oscillatoxin D, differing in substituent groups (e.g., methyl or hydroxyl positions) . This structural variation may influence bioactivity and environmental stability.
  • In contrast, CID 57892468 (amide-based) and CID 72863 (bromo-aromatic) exhibit divergent structures, highlighting the diversity of CID-classified compounds .

CID 57892468’s CYP1A2 inhibition suggests a distinct mechanism compared to oscillatoxins, emphasizing the role of structural motifs in target specificity .

Analytical Characterization: Mass spectrometry (MS) with collision-induced dissociation (CID) is critical for structural elucidation. For example, source-induced CID in LC-ESI-MS differentiates isomers like ginsenosides , a method applicable to oscillatoxin analogs. GC-MS chromatograms (e.g., Figure 1 in ) provide retention time and fragmentation patterns for CID identification .

Synthetic Accessibility :

  • While oscillatoxins are biosynthesized, synthetic analogs like CID 57892468 and CID 72863 are produced via amide coupling and green chemistry methods, respectively . These approaches underscore the variability in CID compound synthesis.

Research Implications and Limitations

Data Gaps : Direct experimental data for this compound are absent in the evidence, necessitating reliance on analogs like oscillatoxin D. Future studies should prioritize structural elucidation via high-resolution MS and NMR.

Methodological Considerations: Source-induced CID in MS/MS enables differentiation of structural isomers, as demonstrated for ginsenosides . Computational modeling (e.g., log P, TPSA) could predict solubility and bioavailability for this compound, leveraging parameters from similar compounds .

Biological Relevance : The environmental impact of oscillatoxin-like compounds, including this compound, warrants investigation into their persistence and toxicity in aquatic ecosystems.

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